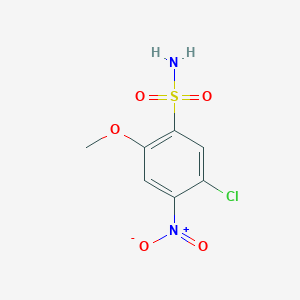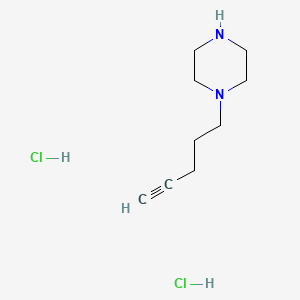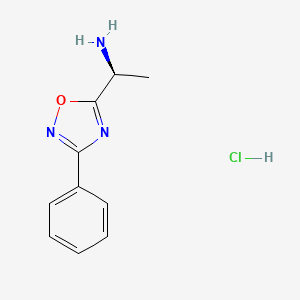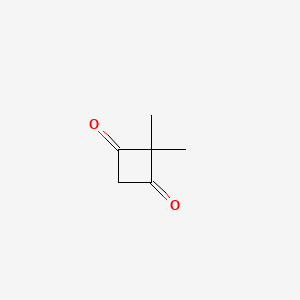
2,2-Dimethylcyclobutane-1,3-dione
説明
2,2-Dimethylcyclobutane-1,3-dione is an organic compound that belongs to the class of cycloalkanes It is characterized by a four-membered ring structure with two methyl groups attached to the second carbon and two ketone groups at the first and third positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylcyclobutane-1,3-dione can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, substituted 1,3-diketones can be synthesized from α,β-unsaturated ketones by treatment with acid chlorides and diethylzinc in the presence of RhCl(PPh3)3 . This reaction offers a simple and chemoselective acylation at the α-position of α,β-unsaturated ketones.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
化学反応の分析
Types of Reactions
2,2-Dimethylcyclobutane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the ketone groups and the strained four-membered ring structure.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone groups, with reagents such as alkyl halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted cyclobutane derivatives.
科学的研究の応用
2,2-Dimethylcyclobutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research into potential pharmaceutical applications is ongoing, with a focus on its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be advantageous.
作用機序
The mechanism by which 2,2-Dimethylcyclobutane-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The presence of the ketone groups allows for various chemical reactions, while the strained four-membered ring structure can influence the compound’s reactivity and stability. Specific pathways and targets depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications.
類似化合物との比較
Similar Compounds
Cyclobutane: A simple four-membered ring hydrocarbon without substituents.
Cyclopentane: A five-membered ring hydrocarbon with similar properties but different ring strain.
Cyclohexane: A six-membered ring hydrocarbon that is more stable due to reduced ring strain.
Uniqueness
2,2-Dimethylcyclobutane-1,3-dione is unique due to its combination of a strained four-membered ring and the presence of two ketone groups
特性
IUPAC Name |
2,2-dimethylcyclobutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-6(2)4(7)3-5(6)8/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDXDLONARMTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298656 | |
| Record name | 2,2-Dimethyl-1,3-cyclobutanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3183-44-6 | |
| Record name | 2,2-Dimethyl-1,3-cyclobutanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3183-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1,3-cyclobutanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


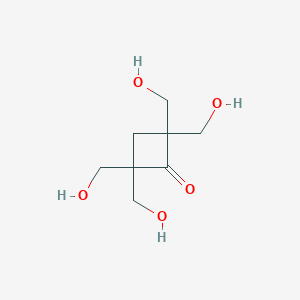
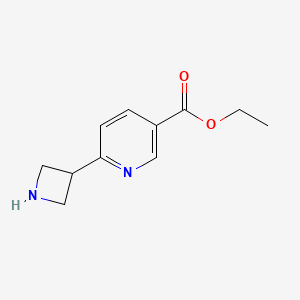
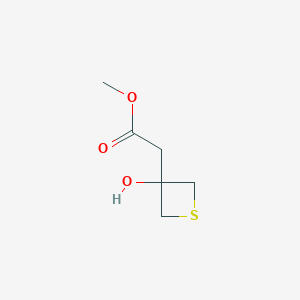
![Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate](/img/structure/B13467623.png)

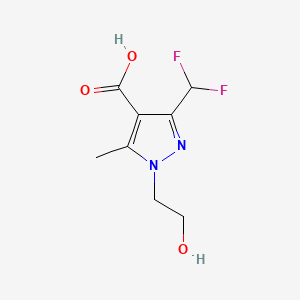


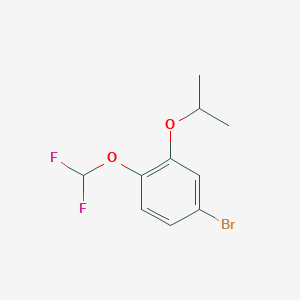
![(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide](/img/structure/B13467643.png)

